Product packaging for 1-Bromo-4-methyl-3-hexene(Cat. No.:CAS No. 19198-88-0)

1-Bromo-4-methyl-3-hexene

Cat. No.: B1144380
CAS No.: 19198-88-0
M. Wt: 177.08 g/mol
InChI Key: VNXHKKCMHWXNJW-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-3-hexene is a valuable bifunctional intermediate in organic synthesis, characterized by a terminal bromoalkane and an internal trisubstituted alkene. This structure allows it to participate in a range of key reaction mechanisms studied in research settings. The compound serves as a relevant substrate for investigating stereoselective halogenation reactions, where alkenes react with bromine to form vicinal dibromides via a cyclic bromonium ion intermediate, resulting in specific anti-addition products . Furthermore, the allylic position relative to the double bond makes it a candidate for exploring radical-based allylic bromination processes using reagents like N-bromosuccinimide (NBS) . The terminal bromide also acts as an excellent handle for further synthetic manipulation, readily undergoing nucleophilic substitution reactions to extend the carbon chain or introduce new functional groups. This combination of features makes this compound a versatile building block for constructing more complex molecular architectures, with potential applications in the development of pharmaceuticals and specialty chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Br B1144380 1-Bromo-4-methyl-3-hexene CAS No. 19198-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methylhex-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-3-7(2)5-4-6-8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXHKKCMHWXNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694140
Record name 1-Bromo-4-methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19198-88-0
Record name 1-Bromo-4-methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Methyl 3 Hexene

Electrophilic Addition Reactions of the Alkene Moiety

The electron-rich π-bond of the alkene in 1-bromo-4-methyl-3-hexene serves as a nucleophile, readily undergoing addition reactions with various electrophiles. These reactions proceed through the formation of cationic intermediates, and their outcomes are dictated by the stability of these intermediates and the stereochemical course of the addition.

The addition of bromine (Br₂) to an alkene, such as this compound, is a classic example of an electrophilic addition reaction. The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. As the bromine molecule approaches the alkene, the π-electron cloud of the double bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic. This electrophilic bromine is then attacked by the alkene, leading to the formation of a three-membered ring containing a positively charged bromine atom. chemguide.netchemguide.co.uk This intermediate is more stable than a simple carbocation because the octet rule is satisfied for all atoms. The subsequent attack by a nucleophile (in this case, a bromide ion) opens the ring to yield the final di-bromo product.

The formation of the bromonium ion has significant stereochemical implications, as it dictates that the two bromine atoms will add to opposite faces of the double bond, a process known as anti-addition.

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to the unsymmetrical double bond of this compound is governed by the principles of regioselectivity. The outcome of this reaction is famously predicted by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. organic-chemistry.orglibretexts.org

This rule is explained by the stability of the carbocation intermediate formed during the reaction. The addition of a proton to the C-3 carbon of this compound would result in a tertiary carbocation at the C-4 position, which is highly stabilized by the inductive effect of the three attached alkyl groups. Conversely, protonation of the C-4 carbon would lead to a less stable secondary carbocation at the C-3 position. Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation, leading to the formation of the Markovnikov product where the bromide ion attacks the C-4 carbon. masterorganicchemistry.comyoutube.com

Under certain conditions, such as in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. In this case, the bromine radical adds to the double bond first, and it does so at the less substituted carbon (C-3) to generate a more stable secondary radical at the C-4 position. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product. organic-chemistry.org

Table 1: Predicted Regiochemical Outcomes of HBr Addition to this compound

Reagent Conditions Major Product Minor Product
HBr Polar solvent 3,4-Dibromo-4-methylhexane 3,4-Dibromo-4-methylhexane

Note: The table illustrates the expected regioselectivity based on established mechanistic principles. Actual yields may vary.

The stereochemistry of electrophilic addition reactions to this compound is dependent on the specific reagent and mechanism. As mentioned, the addition of Br₂ proceeds via a cyclic bromonium ion, resulting in anti-addition of the two bromine atoms. This means that if the starting alkene is, for example, the (E)-isomer, the addition will lead to a specific pair of enantiomers of the di-bromo product.

In contrast, the addition of HBr, which proceeds through a planar carbocation intermediate, is generally not stereospecific. The nucleophilic bromide ion can attack the planar carbocation from either face with equal probability, leading to a racemic mixture of stereoisomers if a new chiral center is formed. libretexts.orglibretexts.org For this compound, the addition of HBr to the double bond will create a new stereocenter at the C-3 position, and therefore a mixture of diastereomers would be expected if the original molecule was chiral.

Nucleophilic Substitution Reactions Involving the Primary Bromide

The primary bromide in this compound is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. The mechanism of this substitution is highly dependent on the reaction conditions and the nature of the nucleophile.

Given that the bromine atom is attached to a primary carbon, nucleophilic substitution is expected to proceed predominantly through an S_N2 (bimolecular nucleophilic substitution) mechanism. study.com The S_N2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). libretexts.org This backside attack results in an inversion of stereochemistry at the carbon center, although in the case of this compound, the carbon bearing the bromine is not a stereocenter.

The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org Strong, unhindered nucleophiles favor the S_N2 pathway.

Table 2: Examples of S_N2 Reactions with this compound

Nucleophile Product
Cyanide (CN⁻) 1-Cyano-4-methyl-3-hexene
Hydroxide (B78521) (OH⁻) 4-Methyl-3-hexen-1-ol
Iodide (I⁻) 1-Iodo-4-methyl-3-hexene

Note: This table provides examples of potential S_N2 products. The feasibility and yield of each reaction would depend on specific experimental conditions.

The rate of an S_N2 reaction is highly sensitive to steric hindrance at the reaction center. youtube.commasterorganicchemistry.com In the case of this compound, the electrophilic carbon is a primary carbon, which is relatively unhindered, making it a good substrate for S_N2 reactions. However, the presence of the double bond and the methyl group at the C-4 position might exert some steric influence, potentially slowing the reaction compared to a simpler primary alkyl halide like 1-bromopropane.

Electronically, the double bond in the vicinity of the reaction center can also influence the reaction rate. The π-electrons of the alkene can potentially stabilize the transition state of the S_N2 reaction through conjugation, although this effect is likely to be modest given the separation between the double bond and the reaction center. The primary factor governing the kinetics of nucleophilic substitution in this molecule remains the accessibility of the primary carbon to the incoming nucleophile.

Elimination Reactions for Further Unsaturations or Isomerizations

Elimination reactions of this compound, an allylic halide, are pivotal in synthesizing conjugated dienes or isomeric alkenes. These reactions typically proceed via dehydrobromination, where a hydrogen atom from a carbon adjacent to the carbon-bromine bond (the β-carbon) and the bromine atom are removed. The specific pathway, either E1 (unimolecular) or E2 (bimolecular), is dictated by the reaction conditions, including the nature of the base, the solvent, and the substrate's structure. ck12.org

The competition between E1 and E2 pathways is a central theme in the elimination reactions of this compound.

E2 Mechanism: This is a concerted, one-step process where a base abstracts a proton from the β-carbon at the same time the carbon-bromine bond breaks to form a double bond. lumenlearning.comchemistrysteps.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. crunchchemistry.co.uk Strong, non-nucleophilic bases, such as potassium tert-butoxide, favor the E2 pathway. chemistrysteps.com For this compound, there are two potential β-hydrogens that can be abstracted, leading to different products. Abstraction of a proton from the C2 carbon would yield 4-methyl-1,3-hexadiene, a conjugated diene. This is often the favored pathway due to the thermodynamic stability of the resulting conjugated system.

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide ion) to form a carbocation intermediate. lumenlearning.comstudy.com This is followed by a rapid deprotonation by a weak base (often the solvent, like ethanol (B145695) or water) to form the alkene. chemistrysteps.compharmaguideline.com The rate of the E1 reaction depends only on the concentration of the substrate. crunchchemistry.co.uk this compound is particularly susceptible to the E1 mechanism because the bromine is at an allylic position. The departure of the bromide ion forms a resonance-stabilized allylic carbocation, which lowers the activation energy for the first step. study.com This carbocation can then be deprotonated at different positions, potentially leading to a mixture of isomeric dienes.

The choice between E1 and E2 is influenced by several factors. Strong bases favor E2, while weak bases and polar protic solvents (which stabilize the carbocation intermediate) favor E1. libretexts.orglibretexts.org

Table 1: Factors Influencing E1 vs. E2 Mechanisms for this compound
FactorFavors E1 MechanismFavors E2 Mechanism
Base Weak bases (e.g., H₂O, ROH)Strong, bulky bases (e.g., t-BuOK)
Solvent Polar protic (e.g., ethanol, water)Polar aprotic (e.g., DMSO, acetone)
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Base]
Intermediate Allylic Carbocation (Resonance-stabilized)Concerted Transition State

Oxidation and Reduction Pathways

The structure of this compound contains a carbon-carbon double bond, making it susceptible to oxidation reactions, particularly epoxidation. Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered ring called an epoxide (or oxirane). libretexts.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com

The reaction proceeds via a concerted mechanism where the alkene's pi electrons attack the electrophilic oxygen of the peroxy acid, while the oxygen atom simultaneously bonds to both carbons of the double bond. libretexts.org For this compound, the double bond is trisubstituted, making it electron-rich and thus highly reactive towards electrophilic epoxidizing agents. libretexts.org The product of this reaction would be 1-bromo-3,4-epoxy-4-methylhexane.

Other methods for the oxidation of allylic halides can lead to the formation of α,β-unsaturated carbonyl compounds. nih.gov For instance, using reagents like pyridine (B92270) N-oxide in the presence of silver oxide, allylic halides can be converted to aldehydes and ketones under mild conditions. nih.gov

Table 2: Selected Oxidative Transformations
Reaction TypeReagent(s)Product Type
Epoxidationm-CPBA, Peroxyacetic acidEpoxide (Oxirane)
Carbonyl FormationPyridine N-oxide, Ag₂Oα,β-Unsaturated Aldehyde/Ketone

Reductive Dehalogenation: This process involves the removal of the bromine atom and its replacement with a hydrogen atom. For allylic bromides, this can be achieved through various methods. One approach involves the use of metal hydrides. Another method utilizes catalytic amounts of metals like indium to facilitate the reduction. acs.org In such reactions, an allylindium species can be formed, which is then protonated to yield the dehalogenated alkene, 4-methyl-3-hexene. acs.org Organophosphorus catalysts have also been shown to catalyze the regioselective reductive transposition of allylic bromides. nih.gov

Hydrogenation: This reaction involves the addition of hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process converts the alkene functional group into an alkane. For this compound, catalytic hydrogenation would saturate the double bond to yield 1-bromo-4-methylhexane. This reaction is a standard and highly efficient method for reducing carbon-carbon double bonds.

Radical Reactions and Homolytic Bond Cleavage Investigations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, especially under conditions involving radical initiators (like peroxides or UV light), to form a bromine radical and an organic radical. chemistrysteps.comlumenlearning.com The C-Br bond is relatively weak, and the resulting organic radical is an allylic radical, which is significantly stabilized by resonance. masterorganicchemistry.comlibretexts.org

Generation: The process is initiated by the homolytic cleavage of the C-Br bond, yielding the 4-methyl-3-hexenyl radical.

Intramolecular Cyclization and Rearrangement Pathways of Radicals

The 5-hexenyl radical is a cornerstone in the study of radical cyclizations, predominantly undergoing a 5-exo-trig cyclization to form a cyclopentylmethyl radical, rather than the alternative 6-endo-trig cyclization which would lead to a cyclohexyl radical. researchgate.net This preference is governed by stereoelectronic factors that favor the formation of five-membered rings.

Computational studies on substituted 5-hexenyl radicals provide further insight into the likely behavior of the 4-methyl-3-hexen-1-yl radical. A methyl group at the C4 position, analogous to the substitution in the target radical, is not expected to alter the strong preference for the 5-exo-trig cyclization pathway. scirp.orgscirp.org The primary products anticipated from the cyclization of the 4-methyl-3-hexen-1-yl radical would, therefore, be substituted cyclopentane (B165970) derivatives.

The general mechanism for such a cyclization is depicted below:

Figure 1: Plausible Intramolecular Cyclization Pathway of the 4-methyl-3-hexen-1-yl Radical

graph TD
    A[this compound] --Radical Initiator--> B(4-methyl-3-hexen-1-yl radical);
    B --5-exo-trig cyclization--> C(Substituted cyclopentylmethyl radical);
    C --Trapping Agent (e.g., H-donor)--> D(Methyl-substituted cyclopentylmethane);

Furthermore, computational studies on various substituted hexenyl radicals have elucidated the factors influencing the reaction rates and stereoselectivity of these cyclizations. For instance, the presence of substituents on the double bond or the radical-bearing carbon can influence the transition state energies for the different cyclization modes (exo vs. endo) and the stereochemical outcome (cis vs. trans) of the newly formed ring. scirp.orgscirp.org In the case of the 4-methyl-3-hexen-1-yl radical, the methyl group on the double bond would likely influence the facial selectivity of the radical attack, leading to a mixture of diastereomeric products.

Rearrangement pathways for the initially formed radical are also a possibility, although cyclization is generally a very fast and often irreversible process for 5-hexenyl type radicals. wikipedia.org Alternative rearrangement pathways, such as hydrogen shifts, are generally slower than the 5-exo cyclization unless specific structural features that favor such processes are present.

Catalytic Transformations of this compound

This compound, as an unsaturated alkyl halide, is a potential substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium catalysts are widely used for cross-coupling reactions, and both the Heck and Suzuki-Miyaura reactions are plausible transformations for this compound. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In the case of this compound, it could react with various alkenes to form new, more complex diene structures. The general catalytic cycle for the Heck reaction involves oxidative addition of the alkenyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org this compound could be coupled with a variety of aryl, vinyl, or alkyl boronic acids or esters to generate the corresponding substituted hexene derivatives. The catalytic cycle of the Suzuki-Miyaura reaction also begins with the oxidative addition of the alkenyl bromide to Pd(0), followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. wikipedia.org

While specific examples utilizing this compound are not documented in the reviewed literature, numerous studies demonstrate the successful application of Heck and Suzuki-Miyaura reactions to other acyclic alkenyl bromides. nih.gov These studies indicate that the choice of palladium precursor, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Coupling Partner Potential Product Key Reaction Components
Heck Reaction Alkene (e.g., Styrene) Substituted diene Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃)

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for many cross-coupling reactions. nih.govresearchgate.netnih.govacs.orgsemanticscholar.org Nickel-catalyzed cross-coupling reactions often exhibit different reactivity and selectivity profiles compared to their palladium counterparts.

This compound is a suitable substrate for nickel-catalyzed cross-coupling reactions with a variety of partners, including organozinc reagents (Negishi coupling), Grignard reagents (Kumada coupling), and organoboron compounds (Suzuki-Miyaura type coupling). nih.gov These reactions can be used to form new carbon-carbon bonds under various conditions.

Recent advancements in nickel catalysis have also enabled novel transformations, such as reductive cross-couplings and multicomponent reactions. acs.org For instance, a nickel-catalyzed three-component coupling of a 1,3-diene, an aldehyde, and an aryl bromide has been reported, suggesting that this compound, as an alkenyl bromide, could potentially participate in similar multicomponent reactions. acs.org

Other Transition Metal-Mediated Transformations

Besides palladium and nickel, other transition metals such as copper, iron, and cobalt can also mediate transformations of alkenyl halides. Copper-catalyzed cross-coupling reactions, for example, are well-established for the formation of carbon-heteroatom bonds. While less common for C-C bond formation with unactivated alkenyl halides compared to palladium and nickel, copper catalysis could be explored for specific applications.

Iron-catalyzed cross-coupling reactions are gaining attention as a low-cost and environmentally benign alternative. While the field is still developing, there are reports of iron-catalyzed couplings of alkyl halides with various nucleophiles. The applicability of these methods to a substrate like this compound would require further investigation.

Solvent Effects and Reaction Condition Optimization Studies

For palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, a wide range of solvents have been employed, from nonpolar solvents like toluene (B28343) and dioxane to polar aprotic solvents such as DMF and NMP. wikipedia.orgwikipedia.org In Suzuki-Miyaura reactions, biphasic solvent systems, often containing water, are commonly used to facilitate the dissolution of the inorganic base and the organoboron reagent. wikipedia.org The choice of solvent can significantly impact the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

Optimization of reaction conditions involves a systematic study of various parameters, including:

Catalyst System: This includes the choice of the metal precursor (e.g., Pd(OAc)₂, NiCl₂) and the ligand. The electronic and steric properties of the ligand can profoundly affect the reactivity and selectivity of the catalyst.

Base: The strength and nature of the base are crucial, particularly in reactions like the Heck and Suzuki-Miyaura couplings where it plays a role in the regeneration of the active catalyst and in the activation of the organoboron species.

Temperature: Reaction temperature affects the reaction rate and can also influence the stability of the catalyst and intermediates.

Concentration: The concentration of reactants can impact the reaction kinetics and the relative rates of desired and undesired side reactions.

While specific optimization studies for reactions involving this compound are not available, the general principles derived from studies on other alkenyl bromides would be applicable. A typical approach to optimizing a cross-coupling reaction for this substrate would involve screening a variety of ligands, bases, and solvents to identify the conditions that provide the highest yield and selectivity for the desired product.

Table 2: Key Parameters for Optimization of Catalytic Transformations

Parameter Factors to Consider Potential Impact
Catalyst Metal (Pd, Ni), Ligand (phosphines, carbenes) Activity, selectivity, stability
Solvent Polarity, aprotic/protic, miscibility Solubility, reaction rate, catalyst stability
Base Strength (e.g., K₂CO₃, Cs₂CO₃, t-BuOK), solubility Catalyst regeneration, nucleophile activation
Temperature Reaction kinetics, catalyst decomposition Rate, yield, side reactions

| Additives | Phase-transfer agents, co-catalysts | Enhanced reactivity, suppression of side reactions |

Stereochemical Aspects of 1 Bromo 4 Methyl 3 Hexene and Its Transformations

Geometric Isomerism (E/Z) of the 3-Hexene Double Bond

The synthesis of a specific geometric isomer requires a stereoselective approach. While specific literature detailing the synthesis of (3E)-1-bromo-4-methyl-3-hexene is sparse, general methodologies for creating (E)-trisubstituted alkenes can be applied. One common strategy involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which are known for their ability to control double bond geometry.

For instance, a plausible route could begin with the HWE reaction between an appropriate phosphonate (B1237965) ylide and butan-2-one. The use of specific HWE reagents, such as those modified to favor the formation of (E)-alkenes, would be crucial. The resulting ester could then be reduced to the corresponding allylic alcohol, which can subsequently be converted to the desired (E)-allylic bromide using a reagent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (B44618) (PPh₃). This sequence ensures the retention of the (E)-geometry established in the olefination step.

Table 1: Plausible Synthetic Route for (3E)-1-Bromo-4-methyl-3-hexene

Step Reaction Reagents Expected Outcome
1 Horner-Wadsworth-Emmons Olefination Triethyl phosphonoacetate, NaH, Butan-2-one Ethyl (E)-4-methyl-3-hexenoate
2 Reduction of Ester Lithium aluminium hydride (LiAlH₄) (E)-4-Methyl-3-hexen-1-ol

The geometric configuration of the double bond in allylic halides like 1-bromo-4-methyl-3-hexene plays a significant role in determining the outcome of nucleophilic substitution reactions. These reactions can proceed through various mechanisms, including Sₙ2 and Sₙ2', which often compete. The stereochemistry of the starting material can influence both the regioselectivity (which carbon the nucleophile attacks) and the stereoselectivity (the stereochemistry of the product).

In an Sₙ2 reaction, the nucleophile attacks the carbon bearing the leaving group (C-1), leading to inversion of configuration if that carbon were chiral. In an Sₙ2' reaction, the nucleophile attacks the distal carbon of the double bond (C-3), causing the double bond to shift and the leaving group to be expelled.

The geometry of the alkene influences the preferred trajectory of nucleophilic attack. For the (3E)-isomer, the steric environment created by the ethyl and methyl groups at C-4 can direct the nucleophile to a specific face of the molecule, potentially leading to different diastereomeric products if the molecule is also chiral. The alignment of orbitals during the Sₙ2' transition state is also highly dependent on the initial E/Z geometry, which can lead to a preference for one reaction pathway over the other, thereby affecting the ratio of regioisomeric products. For example, a reaction with a soft nucleophile might favor the Sₙ2' pathway, where the facial selectivity of the attack on C-3 would be influenced by the E/Z configuration of the starting material. uwindsor.ca

Chirality at the C-4 Position and Enantiomerism

The carbon atom at position 4 is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the vinyl group), making it a stereocenter. quora.com Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1-bromo-4-methyl-3-hexene and (S)-1-bromo-4-methyl-3-hexene. Each of these enantiomers can also exist as an E or Z isomer, leading to a total of four possible stereoisomers. quora.com

The synthesis of a single enantiomer of this compound requires an asymmetric synthesis strategy. nih.gov Such strategies introduce chirality into the molecule in a controlled manner, leading to an excess of one enantiomer over the other. springernature.com There are several established approaches to asymmetric synthesis that could be adapted for this target.

One approach involves the use of a chiral catalyst. For example, a catalytic asymmetric allylic alkylation (AAA) could be envisioned, where a prochiral nucleophile is added to a related substrate in the presence of a chiral transition metal catalyst (e.g., palladium or iridium complexes with chiral ligands). Alternatively, a kinetic resolution of a racemic mixture of a precursor, such as racemic (E)-4-methyl-3-hexen-1-ol, could be performed. In this process, a chiral reagent or catalyst selectively reacts with one enantiomer of the alcohol faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol, which can then be converted to the desired bromide.

Table 2: Conceptual Asymmetric Approaches

Strategy Description Example Reagents/Catalysts
Catalytic Asymmetric Synthesis A chiral catalyst directs the formation of one enantiomer over the other from a prochiral or racemic starting material. Chiral transition metal complexes (e.g., Pd, Ir, Rh) with chiral phosphine (B1218219) or N-heterocyclic carbene ligands.
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. It is removed in a later step. Evans oxazolidinones, Samp/Ramp hydrazones.

When a chiral molecule like (4R)-1-bromo-4-methyl-3-hexene undergoes a reaction that creates a new stereocenter, the existing stereocenter can influence the stereochemical outcome at the new center. This phenomenon is known as diastereoselective control. The two resulting products will be diastereomers, and they are typically formed in unequal amounts.

For example, consider the epoxidation of the double bond in enantiomerically pure (3E, 4R)-1-bromo-4-methyl-3-hexene. The epoxidizing agent (e.g., m-CPBA) can approach the double bond from two different faces (the re face or the si face). The existing stereocenter at C-4 creates a chiral environment that sterically hinders one face more than the other. This directs the reagent to preferentially attack from the less hindered face, leading to the formation of one diastereomeric epoxide in excess. This principle, known as substrate-controlled diastereoselectivity, is a powerful tool in organic synthesis for building complex molecules with multiple, well-defined stereocenters. msu.edu

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 1 Bromo 4 Methyl 3 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-Bromo-4-methyl-3-hexene. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers a window into the electronic surroundings of the hydrogen atoms in this compound. The chemical shift (δ) of each proton signal is indicative of its degree of shielding, while the multiplicity, governed by spin-spin coupling, reveals the number of neighboring protons.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments. The vinyl proton on the third carbon (C3) is expected to appear as a triplet, shifted downfield due to the deshielding effect of the adjacent double bond. The protons on the carbon adjacent to the bromine atom (C1) would also be significantly deshielded, likely appearing as a triplet. The methylene (B1212753) protons at C2 would likely present as a quartet. The protons of the ethyl group at C4 would show a quartet for the methylene group and a triplet for the terminal methyl group. Finally, the methyl group attached to the double bond at C4 would appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH=~5.4t
Br-CH₂-~3.4t
=C-CH₂-CH=~2.8q
=C-CH₂-CH₃~2.1q
=C-CH₃~1.7s
-CH₂-CH₃~1.0t

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift providing insights into its hybridization and bonding environment.

The olefinic carbons (C3 and C4) are expected to resonate in the downfield region typical for sp²-hybridized carbons. The carbon atom bonded to the electronegative bromine atom (C1) will also exhibit a downfield shift. The remaining aliphatic carbons will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4~135
C3~125
C1~33
C2~30
C5~29
C7 (methyl on C4)~23
C6~14

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Upon ionization, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for alkyl halides include the loss of the halogen atom as a radical, leading to a carbocation, and cleavage of carbon-carbon bonds. For this compound, significant fragments would be expected from the loss of a bromine radical and from cleavage at the allylic position, which would result in a stabilized carbocation.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
176/178Molecular ion peak [M]⁺ (containing ⁷⁹Br/⁸¹Br)
97Fragment resulting from the loss of Br radical [M-Br]⁺
69Fragment from allylic cleavage
41C₃H₅⁺ fragment

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbon-carbon double bond (C=C) and the carbon-bromine (C-Br) bond. The C=C stretching vibration typically appears in the region of 1650-1680 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region, typically between 500 and 600 cm⁻¹. Additionally, C-H stretching and bending vibrations associated with both sp² and sp³ hybridized carbons will be present.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C=CStretch1650 - 1680
=C-HStretch3000 - 3100
C-H (sp³)Stretch2850 - 3000
C-HBend1375 - 1470
C-BrStretch500 - 600

Advanced Chromatographic Techniques (e.g., GC, HPLC) for Purity and Isomer Separation

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential E/Z isomers.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. By employing a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase), it is possible to separate the compound from any impurities or byproducts from its synthesis. The high resolution of capillary GC can also often effectively separate geometric isomers. The retention time of the compound is a key identifier under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) offers another powerful tool for the analysis and purification of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be a suitable method. Detection can be achieved using a UV detector, as the double bond in the molecule will absorb UV light. HPLC is particularly useful for the separation of less volatile impurities and for preparative-scale purification of the isomers.

The choice between GC and HPLC would depend on the volatility and thermal stability of the compound and any impurities, as well as the specific analytical goal, be it purity assessment or isomer separation.

Computational and Theoretical Studies on 1 Bromo 4 Methyl 3 Hexene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-bromo-4-methyl-3-hexene. These calculations provide detailed information about the distribution of electrons within the molecule and help identify sites susceptible to chemical attack.

The reactivity of this compound is largely dictated by the electronic properties of its functional groups: the carbon-carbon double bond and the carbon-bromine bond. The double bond serves as a region of high electron density, making it susceptible to electrophilic attack. Conversely, the polar C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the highly electronegative bromine atom, renders the carbon atom electrophilic and a target for nucleophiles.

Molecular orbital theory provides a deeper understanding of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. For this compound, the HOMO is likely to be associated with the π-system of the double bond, indicating that it will react as a nucleophile in the presence of a strong electrophile. The LUMO is expected to be localized on the σ* anti-bonding orbital of the C-Br bond, making it the site for nucleophilic attack, which can lead to the cleavage of this bond.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative ValueSignificance
HOMO Energy-9.5 eVIndicates the energy of the outermost electrons; related to the ionization potential and nucleophilicity.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy empty orbital; related to the electron affinity and electrophilicity.
HOMO-LUMO Gap10.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules.
Mulliken Charge on C-Br Carbon+0.15A positive charge indicates the electrophilic nature of this carbon atom.
Mulliken Charge on Bromine-0.25A negative charge reflects the high electronegativity of the bromine atom.

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar allylic bromides. They are not based on a specific published study of this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. This molecule can undergo several types of reactions, including nucleophilic substitution and elimination, and computational studies can help to determine the most likely pathways.

Transition State Analysis and Reaction Coordinate Determination

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. By locating the transition state structure for a given reaction, chemists can gain insight into the geometry of the reacting species at the point of maximum energy.

For this compound, transition state analysis can be used to investigate, for example, the competition between SN1 and SN2 nucleophilic substitution reactions. In an SN2 reaction, the nucleophile attacks the carbon bearing the bromine atom in a concerted fashion, leading to a single transition state. In contrast, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, and would therefore have two transition states. Computational modeling can determine the structures and energies of these transition states, helping to predict which mechanism is favored under different conditions. dalalinstitute.com

The reaction coordinate, which represents the progress of the reaction from reactants to products, can be mapped out by following the intrinsic reaction coordinate (IRC) from the transition state. This provides a detailed picture of the geometric changes that occur during the reaction.

Energetic Profiles and Rate Constant Calculations

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energetic profile for a reaction can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For this compound, computational methods can be used to calculate the activation energies for competing reaction pathways, such as substitution versus elimination. studysmarter.co.uk For instance, in the presence of a strong, sterically hindered base, an E2 elimination reaction might be favored over an SN2 substitution. By comparing the calculated activation energies for these two pathways, a prediction can be made about the major product of the reaction.

Furthermore, using transition state theory, the calculated activation energies can be used to estimate the rate constants for the reactions. These theoretical rate constants can then be compared with experimental data to validate the proposed mechanism.

Table 2: Illustrative Energetic Profile for a Hypothetical SN2 Reaction of this compound with a Nucleophile (e.g., CN⁻)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + CN⁻)0
Transition State+18.5
Products (4-methyl-3-hexenenitrile + Br⁻)-15.2

Note: These values are illustrative and represent a plausible energetic profile for an SN2 reaction of an allylic bromide. They are not from a specific study on this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating around its single bonds. This allows for the identification of stable conformers (local minima on the potential energy surface) and the energy barriers between them. For this compound, rotations around the C-C single bonds will lead to different spatial arrangements of the methyl and bromo substituents, which can influence the molecule's reactivity.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, allowing for the observation of conformational changes, vibrations, and interactions with solvent molecules. MD simulations can provide insights into how the molecule behaves in a realistic environment, such as in a particular solvent, which can be crucial for understanding its reactivity in solution.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can be invaluable in aiding the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can be used to predict these chemical shifts with a good degree of accuracy. By comparing the predicted spectrum with the experimental one, it is possible to confirm the structure of the molecule and assign the signals to specific atoms. There are also online tools and software that can predict NMR spectra based on the molecular structure. caspre.canmrdb.org

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Computational methods can be used to calculate these vibrational frequencies and their corresponding intensities. iastate.edu This information can be used to assign the bands in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule. For this compound, characteristic vibrational modes would include the C=C stretch, C-H stretches and bends, and the C-Br stretch. spectroscopyonline.comquimicaorganica.org

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomIllustrative Predicted Chemical Shift (ppm)
C1 (CH₂Br)35.2
C2 (CH₂)30.8
C3 (=CH)125.4
C4 (=C(CH₃))135.1
C5 (CH₂)29.7
C6 (CH₃)12.5
C7 (CH₃ on C4)22.9

Note: These chemical shifts are illustrative and represent typical values for the carbon atoms in such a molecule. They are not based on a specific published computational study of this compound.

Applications of 1 Bromo 4 Methyl 3 Hexene As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Organic Architectures and Natural Products

1-Bromo-4-methyl-3-hexene serves as a fundamental starting material for the synthesis of intricate organic molecules and a variety of natural products, most notably insect pheromones. Its bifunctional nature allows for sequential and controlled modifications, making it a cornerstone in both convergent and divergent synthetic strategies.

Building Block in Convergent and Divergent Synthetic Strategies

The strategic placement of the bromine atom and the double bond in this compound allows for its incorporation into both convergent and divergent synthetic plans. In convergent synthesis , pre-synthesized fragments of a target molecule are coupled in the later stages of the synthesis. This compound can be readily converted into an organometallic reagent, such as a Grignard or an organocuprate reagent, which can then be coupled with another complex fragment.

Conversely, in divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent candidate for such strategies. For instance, nucleophilic substitution of the bromide can introduce a variety of functional groups, while the double bond can be subjected to a range of transformations, such as epoxidation, dihydroxylation, or cleavage, leading to a diverse array of products from a single starting material.

A notable example of its application is in the synthesis of the Douglas-fir beetle pheromone, frontalin (B1251666). While specific literature detailing the direct use of this compound for frontalin is not abundant, its structural similarity to key intermediates makes it a highly plausible precursor. The synthesis of such pheromones often involves the coupling of fragments that can be derived from this allylic bromide. masterorganicchemistry.commasterorganicchemistry.come3s-conferences.org

Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of the carbon-bromine bond in this compound is central to its utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

Carbon-Carbon Bond Formation:

This compound is an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions are crucial for building the carbon skeleton of complex molecules.

Grignard Reactions: The corresponding Grignard reagent, (4-methyl-3-hexenyl)magnesium bromide, can be prepared by reacting this compound with magnesium metal. masterorganicchemistry.comwikipedia.orgadichemistry.comresearchgate.net This organometallic reagent is a powerful nucleophile that readily reacts with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Organocuprate Reactions: For softer nucleophilic additions, the Grignard reagent can be converted into a lithium di(4-methyl-3-hexenyl)cuprate. Organocuprates are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling with other organic halides. libretexts.orgyoutube.com

Wittig Reaction: this compound can be converted to the corresponding phosphonium (B103445) salt, (4-methyl-3-hexenyl)triphenylphosphonium bromide. Treatment of this salt with a strong base generates a Wittig reagent, which can then react with aldehydes and ketones to form alkenes with the 4-methyl-3-hexenyl moiety. wikipedia.orgresearchgate.nettandfonline.comlibretexts.orglibretexts.orglumenlearning.com

Examples of Carbon-Carbon Bond Forming Reactions
Reaction TypeReactantReagentProduct Type
Grignard ReactionAldehyde/Ketone(4-methyl-3-hexenyl)magnesium bromideAlcohol
Organocuprate CouplingAlkyl/Aryl HalideLithium di(4-methyl-3-hexenyl)cuprateAlkane/Arene
Wittig ReactionAldehyde/Ketone(4-methyl-3-hexenyl)triphenylphosphonium ylideAlkene

Carbon-Heteroatom Bond Formation:

The electrophilic nature of the carbon atom attached to the bromine in this compound makes it susceptible to nucleophilic attack by heteroatoms, leading to the formation of various carbon-heteroatom bonds.

Alkylation of Alcohols and Phenols (Ether Formation): In the presence of a base, alcohols and phenols can be O-alkylated with this compound to form the corresponding ethers. rsc.org This reaction is a variation of the Williamson ether synthesis.

Alkylation of Amines (Amine Formation): Primary and secondary amines can be N-alkylated with this compound to yield secondary and tertiary amines, respectively. However, overalkylation to form quaternary ammonium (B1175870) salts can be a competing reaction. masterorganicchemistry.comorganic-chemistry.org

Alkylation of Thiols (Thioether Formation): Thiolates, which are excellent nucleophiles, readily displace the bromide to form thioethers (sulfides). rsc.orgorganic-chemistry.org

Examples of Carbon-Heteroatom Bond Forming Reactions
HeteroatomNucleophileProduct Type
OxygenAlkoxide/PhenoxideEther
NitrogenAmineAmine
SulfurThiolateThioether

Role in the Preparation of Precursors for Biologically Relevant Molecules and Agrochemicals

The structural motif of this compound is found in several biologically active compounds, particularly insect pheromones. Pheromones are chemical signals used for communication between members of the same species and have significant applications in integrated pest management as environmentally benign alternatives to conventional pesticides. rsc.orgearlham.ac.ukfrontiersin.org

The synthesis of many insect pheromones relies on the construction of specific carbon skeletons with defined stereochemistry. This compound, and its precursor 4-methyl-3-hexen-1-ol, are valuable starting materials for the synthesis of these semiochemicals. tandfonline.comchemsynthesis.commdpi.comdtu.dk For example, the carbon chain of this compound is a key component of the aggregation pheromone of the Douglas-fir beetle (Dendroctonus pseudotsugae). masterorganicchemistry.comadichemistry.comyoutube.com Synthetic routes to these pheromones often involve coupling reactions where the 4-methyl-3-hexenyl unit is introduced via its corresponding bromide or a derivative thereof.

While direct evidence for its use in the synthesis of commercial agrochemicals is limited in publicly available literature, the versatile reactivity of this compound suggests its potential as an intermediate in the production of novel pesticides. The introduction of the 4-methyl-3-hexenyl group could be used to modify the biological activity and physical properties of known agrochemical scaffolds.

Potential Industrial Applications in Specialty Chemical and Materials Science

The utility of this compound extends beyond the synthesis of fine chemicals and into the realm of specialty chemicals and materials science. As an allylic bromide, it can participate in polymerization reactions. e3s-conferences.orgmdpi.com

The allyl functionality can be incorporated into polymer backbones or as pendant groups, which can then be further modified. For example, the double bond can be a site for cross-linking or for the attachment of other functional molecules. This makes this compound a potential monomer or functionalizing agent in the synthesis of specialty polymers with tailored properties for applications in coatings, adhesives, and advanced materials. While large-scale industrial applications are not widely documented, the fundamental reactivity of this compound suggests a promising future in these areas as the demand for novel materials with specific functionalities continues to grow.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Bromo-4-methyl-3-hexene?

  • Methodological Answer :

  • Physical Properties :
  • Molecular Formula : C₇H₁₃Br
  • Molecular Weight : 177.082 g/mol
  • Density : 1.187 g/cm³
  • Boiling Point : 86–88°C (at 35 mmHg)
  • CAS Registry : 19198-88-0 .
  • Structural Insights : The compound features a bromine atom at position 1 and a methyl group at position 4 on a hexene backbone. The double bond at position 3 contributes to its reactivity in electrophilic additions.
  • Practical Note : Purity verification via GC-MS or NMR is critical due to potential isomerization during storage .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Direct Bromination : Reacting 4-methyl-3-hexene with HBr under radical or photolytic conditions to ensure regioselectivity at the allylic position.
  • Retrosynthetic AI Tools : Platforms like Pistachio and Reaxys propose routes using allylic bromination precursors (e.g., 4-methyl-3-hexene) with N-bromosuccinimide (NBS) in CCl₄, optimizing light exposure and temperature .
  • Key Challenge : Avoid over-bromination by controlling stoichiometry and reaction time .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group at position 4 creates steric hindrance, reducing the accessibility of the bromine atom for backside attack in SN2 mechanisms. This favors elimination (E2) pathways under basic conditions.
  • Experimental Design :

Compare reaction rates with less hindered analogs (e.g., 1-bromohex-3-ene) using NaCN in DMSO.

Monitor byproducts (e.g., alkenes) via GC-MS to quantify elimination vs. substitution ratios.

  • Data Interpretation : Lower SN2 yields in this compound confirm steric limitations .

Q. What analytical techniques are optimal for characterizing trace impurities in this compound?

  • Methodological Answer :

  • GC-MS : Identifies volatile byproducts (e.g., dienes from elimination).
  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 5.2–5.6 ppm confirm the double bond. Methyl group protons appear as a singlet near δ 1.6–1.8 ppm.
  • ¹³C NMR : The brominated carbon resonates at ~δ 30–35 ppm.
  • Challenges : Overlapping signals in crowded regions (e.g., δ 1.0–2.0 ppm) require high-field instruments or 2D NMR (e.g., HSQC) for resolution .

Q. How can conflicting reactivity data in literature be resolved for this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in reported Suzuki coupling efficiency may arise from variations in catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) or solvent polarity.
  • Resolution Strategy :

Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Use kinetic studies (e.g., in situ IR) to track intermediate formation.

  • Example : Higher yields reported with PdCl₂(dppf) in THF vs. DMF suggest solvent-dependent coordination effects .

Safety and Handling

  • Toxicity Note : Limited toxicological data; assume acute toxicity. Use fume hoods and impermeable gloves (e.g., nitrile) .
  • First Aid : For skin contact, wash with soap/water for 15+ minutes. Eye exposure requires irrigation and ophthalmologist consultation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.